1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C10H14BN3O4. This compound is notable for its unique structure, which includes a boron atom attached to a pyrimidine ring, and a piperidine ring with a carboxylic acid group. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe piperidine ring is then formed, and the carboxylic acid group is introduced through subsequent reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. The piperidine ring and carboxylic acid group also play roles in its interactions with enzymes and receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid: This compound has a bromine atom instead of a boron atom, leading to different chemical reactivity and applications.
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its boron atom, which provides distinct chemical reactivity and potential for forming stable complexes with biomolecules.
Properties
IUPAC Name |
1-(5-boronopyrimidin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O4/c15-9(16)7-1-3-14(4-2-7)10-12-5-8(6-13-10)11(17)18/h5-7,17-18H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDWUUKNJFDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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